2,3-dihydroimidazo[1,2-c]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is known for its potential as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroimidazo[1,2-c]quinazolin-5-amine typically involves the reaction of methyl N-cyano-2-nitrobenzimidate with 2-chloro-ethanamine or 3-chloropropan-1-amine under specific reaction conditions . The reaction proceeds through a one-pot procedure, forming two heterocycles in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of metal-catalyzed reactions and other advanced synthetic techniques .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include metal catalysts, bases like potassium tert-butoxide (KOtBu), and other organic solvents . The reaction conditions are optimized to achieve the desired products with high efficiency.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further explored for their biological activities .
Scientific Research Applications
2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It serves as a tool for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2,3-dihydroimidazo[1,2-c]quinazolin-5-amine involves its dual inhibitory activity against PI3K and HDAC. By inhibiting these enzymes, the compound can induce multiple epigenetic modifications affecting signaling networks. This leads to the suppression of cancer cell proliferation and survival . The molecular targets include the catalytic subunits of PI3K and the active site of HDAC, where the compound chelates with zinc ions .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Thiazole and Benzothiazole Derivatives: These compounds exhibit high antibacterial potentials and have structural similarities with 2,3-dihydroimidazo[1,2-c]quinazolin-5-amine.
Uniqueness
This compound is unique due to its dual inhibitory activity against PI3K and HDAC, which is not commonly found in other similar compounds. This dual activity makes it a promising candidate for cancer therapy and other therapeutic applications .
Properties
IUPAC Name |
2,3-dihydroimidazo[1,2-c]quinazolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-10-13-8-4-2-1-3-7(8)9-12-5-6-14(9)10/h1-4H,5-6H2,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZABEOTIWRSCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=N1)C3=CC=CC=C3N=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=N1)C3=CC=CC=C3N=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.